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2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexaflluoropropane

Catalog No.
S1531688
CAS No.
129047-59-2
M.F
C16H10F6N2O3
M. Wt
392.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexaflluoro...

CAS Number

129047-59-2

Product Name

2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexaflluoropropane

IUPAC Name

4-[1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-yl]benzamide

Molecular Formula

C16H10F6N2O3

Molecular Weight

392.25 g/mol

InChI

InChI=1S/C16H10F6N2O3/c17-15(18,19)14(16(20,21)22,10-6-4-9(5-7-10)13(23)25)11-2-1-3-12(8-11)24(26)27/h1-8H,(H2,23,25)

InChI Key

MILRBEPSRWUGAO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)C(=O)N)(C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC=C(C=C2)C(=O)N)(C(F)(F)F)C(F)(F)F
  • A search on PubChem using the exact name yields no results.
  • Similarly, searching scientific literature databases like Google Scholar with the full name or variations of the name also produces no relevant results.

This lack of information suggests that 2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane is either a very new compound that hasn't been studied yet or a niche molecule with limited research interest.

Further Exploration:

While there's no current research on this specific compound, you can explore related molecules to potentially gain insights into its properties and potential applications. Here are some resources for further exploration:

  • PubChem: Search for similar compounds by structure or functional groups ()
  • ScienceDirect: Search for articles on hexafluoropropane derivatives or nitro-carbamoyl aromatic compounds ()
  • Google Scholar: Use keywords related to the functional groups in the molecule (e.g., hexafluoropropane, nitrobenzene, carbamoyl) to find relevant research articles.

2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane is an organic compound with the molecular formula C16H10F6N2O3C_{16}H_{10}F_6N_2O_3. It features a hexafluoropropane core substituted with both a nitrophenyl and a carbamoylphenyl group. This compound is notable for its unique structural characteristics, which include the presence of fluorine atoms that enhance its chemical stability and alter its physical properties. The compound's structure can be represented as follows:

Structure C16H10F6N2O3\text{Structure }\text{C}_{16}\text{H}_{10}\text{F}_6\text{N}_2\text{O}_3

The presence of the nitro group contributes to its potential reactivity, while the carbamoyl group may influence its solubility and biological interactions.

The chemical reactivity of 2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane is primarily influenced by the functional groups attached to the hexafluoropropane core. Notably, reactions involving this compound can include:

  • Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Condensation Reactions: The carbamoyl group may undergo condensation reactions, which can lead to the formation of various derivatives.

For example, one method involves introducing this compound into a mixture with sodium hypochlorite and sodium hydroxide, which facilitates further transformations under controlled conditions .

Synthesis of 2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane can be achieved through several methods:

  • Direct Substitution: Reacting hexafluoropropane derivatives with appropriate nitrophenyl and carbamoyl phenyl precursors under controlled conditions.
  • Multistep Synthesis: Employing a series of reactions including nitration, acylation, and coupling to achieve the desired compound. For instance, starting from simpler phenolic compounds and introducing functional groups sequentially can yield this complex structure .

This compound has potential applications in various fields:

  • Material Science: Due to its unique chemical properties, it may be used in the development of high-performance polymers or coatings.
  • Pharmaceuticals: Its structural characteristics make it a candidate for further modification in drug design.
  • Chemical Intermediates: It can serve as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane are crucial for understanding its potential biological effects. Investigations into how this compound interacts with enzymes or receptors could provide insights into its utility in drug development. Additionally, studying interactions with metal complexes could reveal new catalytic properties or enhance its reactivity in synthesis .

Several compounds share structural similarities with 2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane. These include:

  • 2,2-Bis(3-nitrophenyl)hexafluoropropane: Lacks the carbamoyl group but retains similar nitro substitutions.
  • 4-Carbamoylphenyl-3-nitrophenol: A simpler structure that may exhibit different solubility and reactivity profiles.
  • Hexafluoropropane derivatives: Various derivatives exist that modify either the nitro or carbamoyl groups.

Comparison Table

Compound NameStructure TypeUnique Features
2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropaneHexafluoropropane derivativeDual substitution with nitro and carbamoyl
2,2-Bis(3-nitrophenyl)hexafluoropropaneHexafluoropropane derivativeNo carbamoyl group
4-Carbamoylphenyl-3-nitrophenolAromatic compoundSimpler structure
Various hexafluoropropane derivativesDiverse structuresVarying functional groups

This comparison highlights the unique dual functionalization of 2-(3-Nitrophenyl)-2-(4-carbamoylphenyl)hexafluoropropane, setting it apart from other related compounds.

XLogP3

4.6

Dates

Last modified: 08-15-2023

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